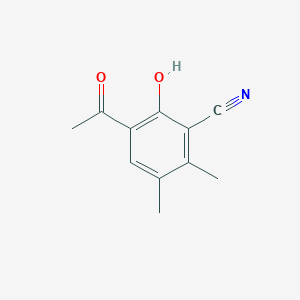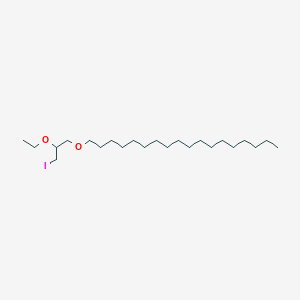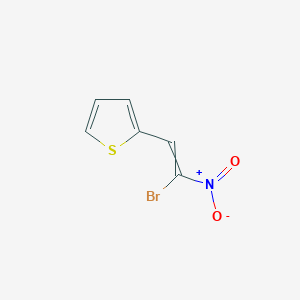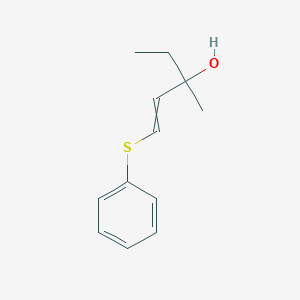
3-Methyl-1-(phenylsulfanyl)pent-1-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(phenylsulfanyl)pent-1-en-3-ol is an organic compound characterized by the presence of a phenylsulfanyl group attached to a pentenol backbone. This compound is notable for its unique structure, which combines an alcohol, an alkene, and a sulfanyl group, making it a versatile molecule in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(phenylsulfanyl)pent-1-en-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-methyl-1-pentene and thiophenol.
Reaction Conditions: The thiophenol is reacted with 3-methyl-1-pentene in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Product Isolation: The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The alcohol group in this compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkene group can undergo hydrogenation to form the corresponding alkane using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles in the presence of a suitable leaving group and base.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Hydrogen gas with Pd/C or other metal catalysts.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(phenylsulfanyl)pent-1-en-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical transformations.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(phenylsulfanyl)pent-1-en-3-ol involves its interaction with various molecular targets. The phenylsulfanyl group can participate in nucleophilic and electrophilic reactions, while the alkene and alcohol groups provide sites for oxidation and reduction. These interactions can modulate biological pathways and enzyme activities, making the compound valuable in biochemical research.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1-pentene: Lacks the phenylsulfanyl group, making it less versatile in chemical reactions.
Thiophenol: Contains the phenylsulfanyl group but lacks the pentenol backbone.
3-Methyl-1-penten-3-ol: Similar structure but without the phenylsulfanyl group.
Uniqueness: 3-Methyl-1-(phenylsulfanyl)pent-1-en-3-ol is unique due to the combination of an alcohol, an alkene, and a phenylsulfanyl group in a single molecule. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
89870-27-9 |
|---|---|
Molekularformel |
C12H16OS |
Molekulargewicht |
208.32 g/mol |
IUPAC-Name |
3-methyl-1-phenylsulfanylpent-1-en-3-ol |
InChI |
InChI=1S/C12H16OS/c1-3-12(2,13)9-10-14-11-7-5-4-6-8-11/h4-10,13H,3H2,1-2H3 |
InChI-Schlüssel |
NNSNJKZIRYXQOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C=CSC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


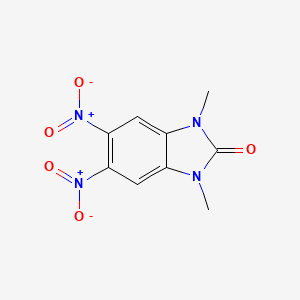
![2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran](/img/structure/B14375584.png)
![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14375599.png)
![3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14375604.png)
![Bicyclo[5.2.1]deca-1,6-diene](/img/structure/B14375607.png)
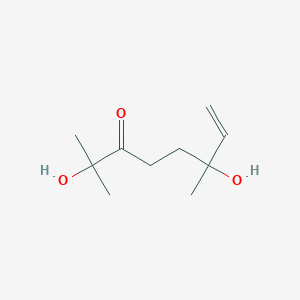
![4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14375615.png)
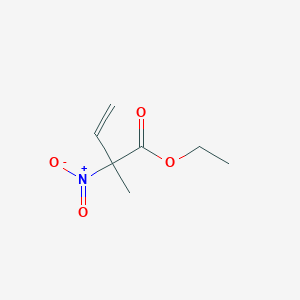
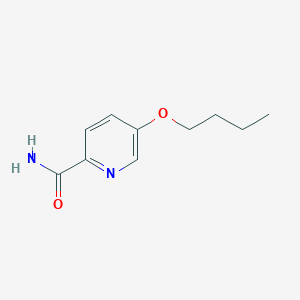

![6-Nitrosobenzo[h]quinolin-5(1H)-one](/img/structure/B14375659.png)
